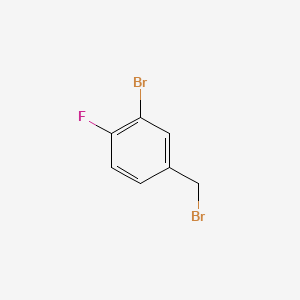

![molecular formula C13H9N3O3S B2536798 3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid CAS No. 2287301-66-8](/img/structure/B2536798.png)

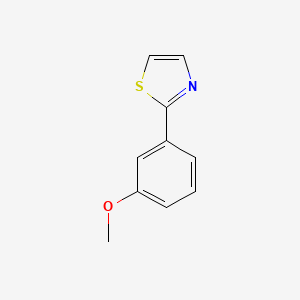

3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as hippuric acids . It consists of a benzoyl group linked to the N-terminal of a glycine .

Synthesis Analysis

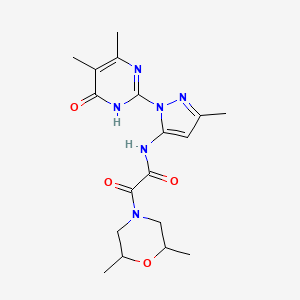

Thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides . These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Science

Thienopyrimidine derivatives have been synthesized through various organic reactions, demonstrating the versatility of these compounds in material science and organic chemistry. For instance, Vasilin et al. (2015) explored the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, yielding angular and linear isoindole dione derivatives, highlighting the potential for creating complex heterocyclic systems (V. Vasilin, D. Lukina, T. Stroganova, P. G. Morozov, G. D. Krapivin, 2015). Similarly, Zadorozhny et al. (2008) synthesized 4H-thieno-[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido-[1,2-b]isoquinolines, showcasing the potential of thienopyrimidine derivatives in the development of novel organic materials (A. Zadorozhny, V. Kovtunenko, A. Turov, T. Kucherenko, 2008).

Pharmaceutical and Medicinal Chemistry

Thienopyrimidine derivatives have been investigated for their pharmaceutical applications, particularly as antimicrobial and anti-inflammatory agents. Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them as antimicrobial and anti-inflammatory agents, demonstrating their significant activity against fungi, bacteria, and inflammation (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018). Furthermore, the synthesis of pyrimidine-linked pyrazole heterocyclics by Deohate and Palaspagar (2020) underlines the exploration of these derivatives in developing compounds with insecticidal and antibacterial potential, offering a pathway to novel treatments and interventions (P. P. Deohate, Kalpana A. Palaspagar, 2020).

Antitumor Agents

Gangjee et al. (2005) designed and synthesized novel classical antifolates based on pyrrolo[2,3-d]pyrimidine scaffolds as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing their potent antitumor activity. This study demonstrates the potential of thienopyrimidine derivatives in cancer therapy, offering a foundation for future drug development (A. Gangjee, Xin Lin, R. Kisliuk, J. McGuire, 2005).

Wirkmechanismus

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities .

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Thieno[3,2-d]pyrimidines have been associated with a range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Thieno[3,2-d]pyrimidines have been associated with a variety of biological activities, indicating they may have multiple effects at the molecular and cellular level .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3S/c14-13-15-8-5-9(20-10(8)11(17)16-13)6-2-1-3-7(4-6)12(18)19/h1-5H,(H,18,19)(H3,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOJEKTVGAJTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(S2)C(=O)NC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

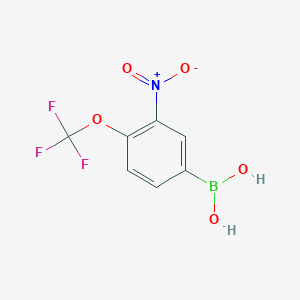

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine](/img/structure/B2536720.png)

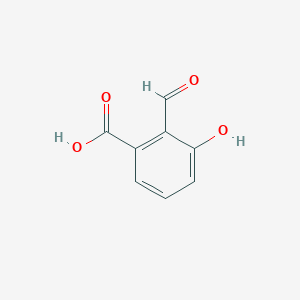

![N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2536730.png)

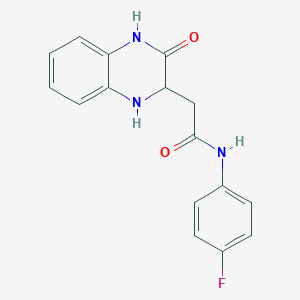

![2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2536732.png)

![Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2536738.png)